![molecular formula C31H42N2O6 B085272 Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate] CAS No. 13320-31-5](/img/structure/B85272.png)
Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate] is a synthetic compound that has been extensively studied in the field of scientific research. This compound is commonly referred to as PABA or PBAB, and it has been found to have numerous applications in both laboratory experiments and in the development of new drugs.
作用機序
The mechanism of action of PABA is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. This compound has been found to be particularly effective against certain types of cancer, including breast cancer and lung cancer.
生化学的および生理学的効果
PABA has been found to have a number of biochemical and physiological effects on the body. It has been shown to induce DNA damage in cancer cells, leading to their death. PABA has also been found to have antioxidant properties, which may help to protect the body against oxidative stress and other forms of cellular damage.
実験室実験の利点と制限
PABA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been found to be highly effective in the treatment of cancer. However, there are also some limitations to the use of PABA in the laboratory. It can be toxic in high doses, and it may not be effective against all types of cancer.
将来の方向性
There are a number of future directions for research on PABA. One area of interest is the development of new drugs based on the chemical structure of PABA. Researchers are also exploring the use of PABA in the development of new materials for use in electronics and other industries. Additionally, further studies are needed to fully understand the mechanism of action of PABA and its potential applications in the treatment of cancer.
合成法
The synthesis of PABA involves the reaction of benzene-4,1-diyloxyethane-2,1-diyl with 3-(aziridin-1-yl)butanoic acid in the presence of propane-2,2-diyl diacetate. This reaction produces PABA, which can then be purified and used in various scientific applications.
科学的研究の応用
PABA has been extensively studied in the field of scientific research due to its unique chemical structure and properties. It has been found to have numerous applications in the development of new drugs, particularly in the treatment of cancer. PABA has also been used in the development of new materials for use in electronics and other industries.
特性
CAS番号 |
13320-31-5 |
|---|---|
製品名 |
Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate] |
分子式 |
C31H42N2O6 |
分子量 |
538.7 g/mol |
IUPAC名 |
2-[4-[2-[4-[2-[3-(aziridin-1-yl)butanoyloxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 3-(aziridin-1-yl)butanoate |
InChI |
InChI=1S/C31H42N2O6/c1-23(32-13-14-32)21-29(34)38-19-17-36-27-9-5-25(6-10-27)31(3,4)26-7-11-28(12-8-26)37-18-20-39-30(35)22-24(2)33-15-16-33/h5-12,23-24H,13-22H2,1-4H3 |
InChIキー |
JEBTVWVLWHTMOZ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)CC(C)N3CC3)N4CC4 |
正規SMILES |
CC(CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)CC(C)N3CC3)N4CC4 |
その他のCAS番号 |
13441-88-8 13320-31-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



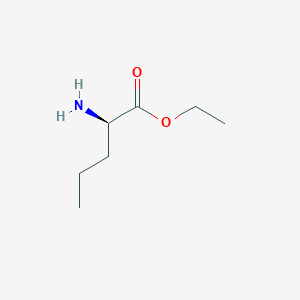
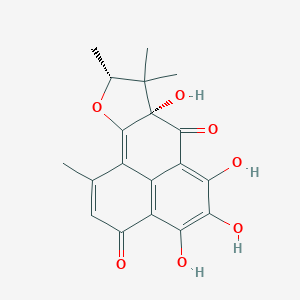
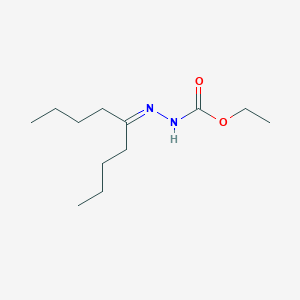
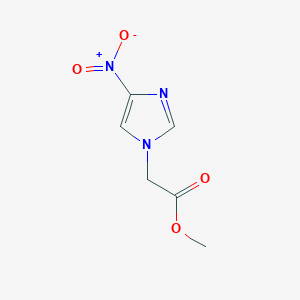
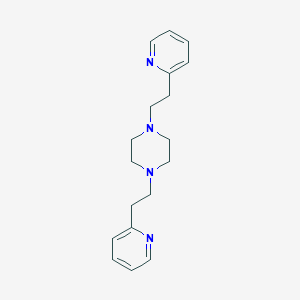
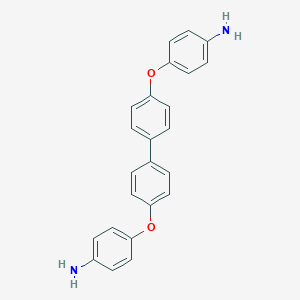
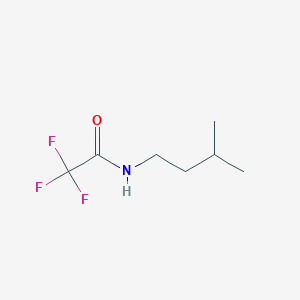
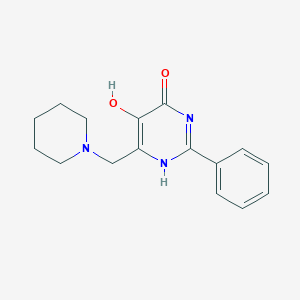
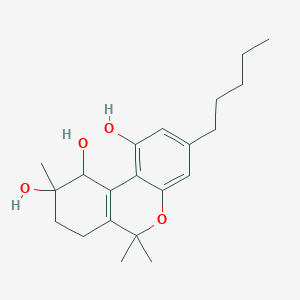
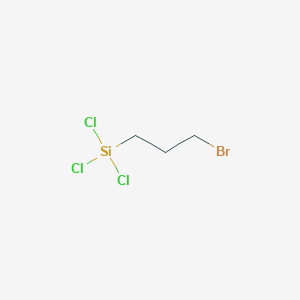
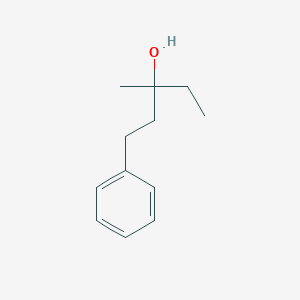
![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
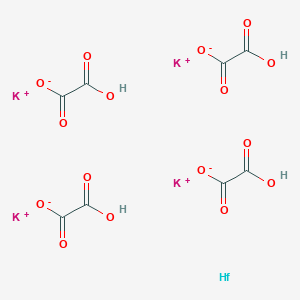
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)